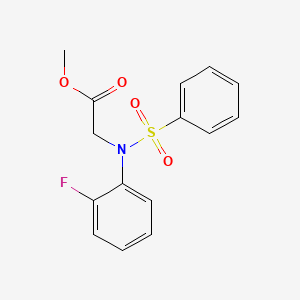

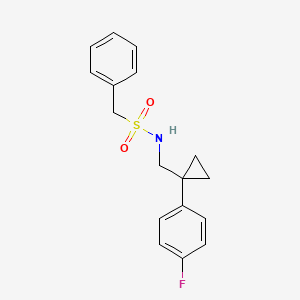

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate, also known as FSG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FSG is a glycine derivative that has been synthesized using different methods.

Applications De Recherche Scientifique

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes involves an activated fluorophenyl-amine reaction, followed by methylation. This precise control over cation functionality without side reactions highlights the importance of fluorophenyl groups in developing advanced materials for energy storage and conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).

Solid-State Supercapacitor Applications

Research into ionogel-based solid-state supercapacitors explores the use of inorganic gel polymer electrolytes, including fluorosulfonyl imide-based ionic liquids. These materials demonstrate high ionic conductivity across a wide temperature range, underscoring the relevance of fluorinated compounds in enhancing the performance of energy storage devices (Nègre, Daffos, Turq, Taberna, & Simon, 2016).

Stereoselective Monofluoromethylation

The pregeneration of fluoro(phenylsulfonyl)methyl anion for the stereoselective monofluoromethylation of ketimines showcases the utility of fluorophenylsulfonyl moieties in organic synthesis, providing insights into reaction mechanisms and stereocontrol (Liu, Zhang, & Hu, 2008).

Therapeutic Applications

Research on compounds like N-phenyl-methylsulfonyl-amido-acetamide (PMSA) demonstrates the potential therapeutic applications of fluorophenylsulfonyl derivatives. PMSA and related compounds have been investigated for their osteoclast inhibitory activity, with implications for the treatment of osteoporosis (Cho, Chen, Ding, Seong, Lee, Min, Choi, & Lee, 2020).

Electrophoretic and Biocompatible Polymers

The development of biocompatible poly(2-oxazolines) for electrophoretic deposition, initiated by perfluoroalkanesulfoneimides, highlights the role of fluorinated sulfoneimides in creating materials for biomedical applications, including coatings and hybrid materials with bioactive glass (Hayashi & Takasu, 2015).

Synthesis and Material Science

Studies on the fluorination of bi- and polycyclic aromatic hydrocarbons without solvents using N-fluorobis(phenylsulfonyl)amine demonstrate the compound's utility in organic synthesis and material science, offering a more selective approach to fluorination (Borodkin, Elanov, & Shubin, 2010).

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-2-fluoroanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPSHHKBKWFMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

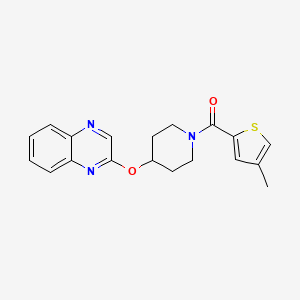

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2719071.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile](/img/structure/B2719078.png)

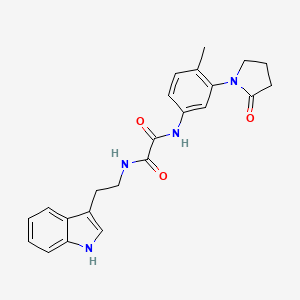

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2719081.png)

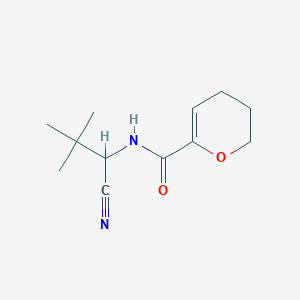

![2-Chloro-N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2719082.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-ethylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2719087.png)

![N-[3-(2,2-dimethylpropyl)-1-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2719089.png)

![6-(2-methoxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2719090.png)

![N-(2,3-dichlorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2719093.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2719094.png)